Brincidofovir

Description

Properties

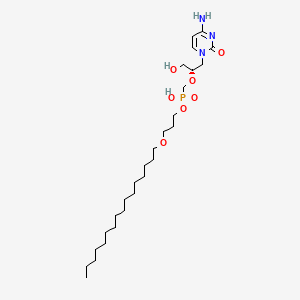

IUPAC Name |

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJFKKQWPMNTIM-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196190 | |

| Record name | Brincidofovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble | |

| Record name | Brincidofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

444805-28-1 | |

| Record name | Hexadecyloxypropyl-cidofovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444805-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brincidofovir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444805281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brincidofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brincidofovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRINCIDOFOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6794O900AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Brincidofovir: A Technical Guide to the Mechanism of Action Against DNA Viruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brincidofovir (BCV), also known as CMX001, is a broad-spectrum antiviral agent with potent activity against a wide range of double-stranded DNA (dsDNA) viruses.[1][2] It is an orally bioavailable lipid conjugate of cidofovir (CDV), an acyclic nucleotide analog of deoxycytidine monophosphate.[3][4] The unique structure of this compound enhances its cellular uptake and intracellular concentration of the active antiviral moiety, while mitigating the nephrotoxicity associated with its parent compound, cidofovir.[1][2] This guide provides an in-depth examination of this compound's mechanism of action, antiviral potency, and the experimental methodologies used to characterize its function.

Core Mechanism of Action: From Prodrug to Polymerase Inhibitor

This compound's efficacy is rooted in its design as a prodrug that efficiently delivers the active antiviral agent, cidofovir diphosphate (CDV-PP), into target cells. The process involves several key steps: cellular uptake, intracellular activation, and competitive inhibition of viral DNA synthesis.

Cellular Uptake and Intracellular Activation

This compound is comprised of cidofovir covalently linked to a lipid moiety, 3-hexadecyloxy-1-propanol (HDP).[3] This lipid component is designed to mimic a natural lipid, lysophosphatidylcholine, which allows the molecule to be absorbed in the small intestine and utilize endogenous lipid uptake pathways to efficiently enter cells.[2][4] This strategy bypasses the limitations of cidofovir, leading to higher intracellular drug concentrations and enabling oral administration.[5]

Once inside the cell, the phosphodiester bond linking the lipid moiety is cleaved by intracellular enzymes, such as sphingomyelin phosphodiesterase, releasing cidofovir.[1] Subsequently, cellular kinases phosphorylate cidofovir in two steps to produce the pharmacologically active metabolite, cidofovir diphosphate (CDV-PP).[1][2]

Caption: Intracellular activation and mechanism of action of this compound.

Inhibition of Viral DNA Polymerase and Chain Termination

The active metabolite, CDV-PP, is the key effector molecule. It acts as a competitive substrate inhibitor of viral DNA polymerases, which are essential for the replication of dsDNA viruses.[1] CDV-PP mimics the structure of the natural substrate, deoxycytidine triphosphate (dCTP).

CDV-PP competitively inhibits the incorporation of dCTP into the nascent viral DNA strand.[4] Furthermore, it can be incorporated into the growing DNA chain by the viral polymerase.[4] Because cidofovir is an acyclic nucleotide and lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, its incorporation results in the termination of DNA chain elongation.[1] This dual action—inhibition and incorporation leading to chain termination—effectively halts viral replication.

Antiviral Activity and Potency

This compound has demonstrated potent in vitro activity against a wide array of dsDNA viruses. The tables below summarize key quantitative data from various studies.

Table 1: In Vitro Efficacy (EC₅₀) of this compound Against Orthopoxviruses

| Virus | Strain(s) | Cell Line | EC₅₀ (µM) | Reference(s) |

| Variola Virus | Multiple (5 strains) | BSC-40 | 0.05 - 0.21 (Avg: 0.11) | [6][7] |

| Monkeypox Virus | WIBP-MPXV-001 | Vero | 0.00179 | [8] |

| Rabbitpox Virus | Not Specified | Not Specified | ~0.5 | [6] |

| Ectromelia Virus (Mousepox) | Not Specified | Not Specified | ~0.5 | [6] |

Table 2: In Vitro Efficacy (IC₅₀) and Cytotoxicity (CC₅₀) Against Other DNA Viruses

| Virus | Cell Line | IC₅₀ | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| African Swine Fever Virus (ASFV) | Porcine Alveolar Macrophages (PAMs) | 2.76 nM | 58 | 21,014.5 | [9] |

| Adenovirus (AdV) | Not Specified | 0.9 nM | Not Reported | Not Reported | [10] |

EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/IC₅₀.

Key Experimental Methodologies

The characterization of this compound's antiviral properties relies on standardized in vitro assays. Below are detailed protocols for determining antiviral potency and cytotoxicity.

Protocol: Antiviral Potency via Plaque Reduction Assay

This method is used to determine the concentration of an antiviral agent that inhibits viral replication by 50% (EC₅₀) by quantifying the reduction in viral plaques.

-

Cell Seeding: Seed a suitable host cell line (e.g., BSC-40 for orthopoxviruses) into 96-well plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare a serial 2-fold dilution series of this compound in cell culture medium (e.g., RPMI with 2% fetal bovine serum). Concentrations may range from 10 µM down to 0.005 µM.[7]

-

Viral Infection: Infect the confluent cell monolayers with the target virus at a predetermined multiplicity of infection (MOI), for example, 0.1.[7] Allow the virus to adsorb for 1 hour at 35.5°C.[7]

-

Drug Treatment: Remove the viral inoculum and add the prepared dilutions of this compound to the infected wells. Each concentration should be tested in triplicate.[7] Include "virus only" (no drug) and "cells only" (no virus, no drug) controls.

-

Incubation: Incubate the plates for a period sufficient for plaque formation, typically 3 days, under appropriate temperature and CO₂ conditions.[7]

-

Quantification:

-

Fix the cells using a solution containing formalin.

-

Stain the viable cells with a 0.26% crystal violet solution.[7] The stain will be taken up by living cells, leaving clear areas (plaques) where cells have been lysed by the virus.

-

Wash the plates and allow them to dry.

-

Quantify the stained viable cells by measuring the optical density at 570 nm using a plate reader.[7]

-

-

Data Analysis: Calculate the percentage of cell protection for each drug concentration relative to the controls. Use a software package (e.g., GraphPad Prism) to plot a dose-response curve and calculate the EC₅₀ value.[7]

Protocol: Cytotoxicity Assay

This assay determines the concentration of the drug that causes a 50% reduction in cell viability (CC₅₀).

-

Cell Seeding: Seed host cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the end of the experiment.

-

Drug Treatment: Add the same serial dilutions of this compound used in the antiviral assay to uninfected cell monolayers.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 3 days or 84 hours).[7][11]

-

Viability Measurement:

-

Add a viability reagent such as CCK-8 (Cell Counting Kit-8) or CellTiter-Glo® to each well.[9] These reagents produce a colorimetric or luminescent signal proportional to the number of viable cells.

-

Incubate for the time specified by the reagent manufacturer (typically 1-4 hours).

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control. Plot a dose-response curve to determine the CC₅₀ value.

Caption: A typical experimental workflow for determining EC₅₀ and CC₅₀ values.

Resistance Mechanisms

Viral resistance to this compound may develop under drug selection pressure.[4][12] The mechanism of resistance involves amino acid substitutions in the target viral DNA polymerase protein, which can reduce the antiviral activity of the drug.[4][13] However, studies suggest that this compound has a high barrier to resistance.[6] For cytomegalovirus, clinical trial analysis found no known resistance-associated mutations in this compound-treated subjects.[14] Furthermore, cross-resistance between this compound and tecovirimat, another smallpox antiviral with a different mechanism of action, is not expected.[4]

Conclusion

This compound represents a significant advancement in antiviral therapy for dsDNA viruses. Its mechanism as a lipid-conjugated prodrug facilitates excellent oral bioavailability and high intracellular concentrations of the active cidofovir diphosphate, while minimizing systemic toxicity.[2] By competitively inhibiting the viral DNA polymerase and terminating DNA chain elongation, this compound effectively halts viral replication across a broad spectrum of pathogens. The comprehensive data on its potency and high barrier to resistance underscore its importance as a therapeutic agent for both existing and emerging DNA viral threats.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro Efficacy of this compound against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. researchgate.net [researchgate.net]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. mdpi.com [mdpi.com]

- 14. Analysis of Mutations in the Gene Encoding Cytomegalovirus DNA Polymerase in a Phase 2 Clinical Trial of this compound Prophylaxis [pubmed.ncbi.nlm.nih.gov]

Intracellular Conversion of Brincidofovir to Cidofovir Diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the intracellular metabolic pathway of Brincidofovir (BCV), a crucial antiviral agent. This compound is a prodrug of Cidofovir (CDV), designed to enhance oral bioavailability and intracellular delivery of the active antiviral compound, Cidofovir diphosphate (CDV-PP), while mitigating the nephrotoxicity associated with intravenous Cidofovir administration.[1][2][3] Its broad-spectrum activity against double-stranded DNA (dsDNA) viruses makes it a significant compound in antiviral research and development.[4][5]

The Intracellular Metabolic Cascade of this compound

The journey of this compound from administration to its active form involves a multi-step intracellular conversion process. This process is initiated by the cellular uptake of the prodrug, followed by enzymatic modifications that ultimately yield the pharmacologically active metabolite.

1.1. Cellular Uptake: A Lipid-Mediated Entry

This compound is a lipid conjugate of Cidofovir, a structural modification that is key to its improved pharmacokinetic profile.[1][6] The lipid moiety mimics endogenous lipids like lysophosphatidylcholine, allowing this compound to leverage natural lipid uptake pathways to enter cells.[2][6] This lipid conjugation facilitates higher intracellular concentrations of the drug compared to its parent compound, Cidofovir.[4][7]

1.2. Enzymatic Activation: From Prodrug to Active Antiviral

Once inside the cell, this compound undergoes a two-stage metabolic activation:

-

Step 1: Cleavage of the Lipid Moiety to Yield Cidofovir: The first step in the intracellular activation of this compound is the hydrolysis of its phosphodiester bond. This reaction cleaves off the lipid tail, releasing Cidofovir into the cytoplasm.[1][2] While the specific enzymes responsible for this cleavage have not been fully elucidated, in vitro studies suggest that sphingomyelin phosphodiesterase may play a significant role in this initial hydrolysis.[2][6]

-

Step 2: Phosphorylation to Cidofovir Diphosphate: The liberated Cidofovir molecule then serves as a substrate for cellular kinases.[4] Through two successive phosphorylation events, Cidofovir is first converted to Cidofovir monophosphate and subsequently to the active antiviral agent, Cidofovir diphosphate (CDV-PP).[4][8] This active metabolite is a structural analog of deoxycytidine triphosphate (dCTP).[4][9]

1.3. Mechanism of Antiviral Action

Cidofovir diphosphate exerts its antiviral effect by targeting viral DNA synthesis.[10][11] It acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate dCTP for incorporation into the elongating viral DNA strand.[4][9] The incorporation of Cidofovir diphosphate into the viral DNA chain results in the termination of DNA elongation, as it lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide.[4] This disruption of viral DNA synthesis effectively halts viral replication.[10][11]

Figure 1: Intracellular conversion pathway of this compound.

Quantitative Pharmacokinetic and Potency Data

The chemical modifications of this compound lead to a distinct pharmacokinetic profile compared to Cidofovir, contributing to its enhanced antiviral potency and improved safety profile.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Humans Following Oral Administration

| Parameter | This compound | Cidofovir Diphosphate (intracellular) |

| Tmax (hours) | ~3 | ~47 |

| Cmax | 480 ng/mL | 9.7 pg/10^6 cells |

| AUCtau | 3400 ng·hr/mL | 1200 pg·hr/10^6 cells |

| Terminal Half-life (hours) | 19.3 | 113 |

| Oral Bioavailability | 13.4% (tablet), 16.8% (suspension) | N/A |

| Protein Binding | >99% | N/A |

Data sourced from PubChem and DrugBank.[2][6]

Table 2: In Vitro Antiviral Activity of this compound vs. Cidofovir

| Virus | This compound (EC50, µM) | Cidofovir (EC50, µM) |

| Variola virus | 0.05 - 0.21 | Not specified, but BCV has enhanced potency |

| Vaccinia virus | Potency is orders of magnitude greater than CDV | - |

| Adenovirus | Potent activity | - |

| Cytomegalovirus (CMV) | Potent activity | - |

| Herpes Simplex Virus (HSV) | Potent activity | - |

| BK polyomavirus | Potent activity | - |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. Data indicates this compound has significantly greater potency. Sourced from various studies on the antiviral activity of this compound.[5][12]

Key Experimental Protocols

The study of this compound's intracellular conversion and antiviral activity relies on precise and validated experimental methods.

3.1. Quantification of this compound and Cidofovir Diphosphate in Biological Matrices

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of this compound and its active metabolite, Cidofovir diphosphate, in tissue homogenates and plasma.[13][14]

Methodology:

-

Sample Preparation: Tissue samples (e.g., kidney, brain, spleen) are homogenized. Both tissue homogenates and plasma samples undergo protein precipitation with a suitable organic solvent (e.g., methanol) containing isotopically labeled internal standards (e.g., BCV-d6 and 13C3 15N2-CDV-PP) to ensure accurate quantification.[13]

-

Chromatographic Separation:

-

Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer with electrospray ionization in positive ion mode.[13] Multiple reaction monitoring (MRM) is used to enhance selectivity and sensitivity.

-

Data Analysis: Calibration curves are generated using standards of known concentrations to quantify the analytes in the samples.[13]

Figure 2: Experimental workflow for LC-MS/MS quantification.

3.2. In Vitro Antiviral Activity Assessment

The antiviral potency of this compound is typically determined using cell-based assays that measure the inhibition of viral replication. A common method is the plaque reduction assay.[14]

Methodology:

-

Cell Culture: Confluent monolayers of a suitable host cell line (e.g., Vero cells for vaccinia virus) are prepared in multi-well plates.[14]

-

Viral Infection: Cells are infected with a known amount of virus (e.g., 20 plaque-forming units) and incubated to allow for viral entry.[14]

-

Drug Treatment: The viral inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of the test compound (this compound) or a vehicle control.[14]

-

Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 4 days).[14]

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.[14]

-

EC50 Determination: The concentration of the drug that reduces the number of plaques by 50% compared to the vehicle control is calculated as the EC50 value.

Figure 3: Workflow for an in vitro plaque reduction assay.

3.3. Cytotoxicity Assessment

To determine the therapeutic index of this compound, its cytotoxicity is evaluated in the same cell lines used for the antiviral assays.

Methodology:

-

Cell Seeding: Host cells are seeded in 96-well plates and incubated overnight.[14]

-

Compound Treatment: Serial dilutions of this compound are added to the wells.[14]

-

Incubation: The plates are incubated for a duration equivalent to the antiviral assay.

-

Cell Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[14]

-

CC50 Determination: The concentration of the drug that reduces cell viability by 50% compared to untreated controls is calculated as the 50% cytotoxic concentration (CC50).

The therapeutic index (TI) is then calculated as the ratio of CC50 to EC50 (TI = CC50/EC50), providing a measure of the drug's selectivity for viral targets over host cells.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. The Role of this compound in Preparation for a Potential Smallpox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C27H52N3O7P | CID 483477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cidofovir in the therapy and short-term prophylaxis of poxvirus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Cidofovir - Wikipedia [en.wikipedia.org]

- 12. chimerix.com [chimerix.com]

- 13. A quantitative LC-MS/MS method for the determination of tissue this compound and cidofovir diphosphate in a MuPyV-infected mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel derivatives of this compound and (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine inhibit orthopoxviruses and human adenoviruses more potently than this compound - PMC [pmc.ncbi.nlm.nih.gov]

Brincidofovir: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brincidofovir (BCV), sold under the brand name Tembexa, is a potent antiviral agent with a broad spectrum of activity against double-stranded DNA (dsDNA) viruses. It is an orally bioavailable lipid conjugate prodrug of cidofovir (CDV), designed for enhanced intracellular delivery and reduced nephrotoxicity compared to its parent compound. This technical guide provides a comprehensive overview of the chemical structure of this compound, its synthesis pathway, and its mechanism of action. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support research and development efforts in the field of antiviral therapeutics.

Chemical Structure

This compound is chemically described as ({[(2S)-1-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)[3-(hexadecyloxy)propoxy]phosphinic acid.[1] It is a lipid conjugate of the acyclic nucleoside phosphonate, cidofovir. The lipid moiety, a 3-hexadecyloxy-1-propanol group, is attached to the phosphonate group of cidofovir.[2] This structural modification is key to its improved pharmacological properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | ({[(2S)-1-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)[3-(hexadecyloxy)propoxy]phosphinic acid[1] |

| Synonyms | CMX001, HDP-CDV, Hexadecyloxypropyl-cidofovir[3] |

| Molecular Formula | C₂₇H₅₂N₃O₇P[1] |

| Molecular Weight | 561.70 g/mol [1] |

| CAS Number | 444805-28-1[3] |

| Appearance | White to off-white powder |

| Solubility | Soluble in 0.1 M NaOH (20 mg/mL) and DMSO (1 mg/mL with pH adjustment and heating). Insoluble or slightly soluble in water.[4] |

Synthesis Pathway

The synthesis of this compound is a multi-step process that starts from cidofovir. The general synthetic strategy involves the protection of the phosphonate group of cidofovir by cyclization, followed by the coupling of the lipid side chain via a Mitsunobu reaction, and subsequent hydrolysis to yield the final product.

A plausible synthesis pathway is outlined below:

Step 1: Cyclization of Cidofovir Cidofovir (1) is first converted to its cyclic form, cyclic cidofovir (2). This step serves to protect the phosphonate group and activate it for the subsequent coupling reaction.

Step 2: Mitsunobu Reaction The cyclic cidofovir (2) is then coupled with 3-hexadecyloxy-1-propanol using a Mitsunobu reaction. This reaction, typically employing triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), forms the lipid-conjugated intermediate, HDP-cyclic-CDV (3).[5][6]

Step 3: Hydrolysis Finally, the cyclic phosphonate ester of HDP-cyclic-CDV (3) is hydrolyzed under basic conditions to yield this compound (4).

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively available in peer-reviewed literature, likely due to proprietary reasons. However, based on general procedures for the key reactions, the following provides an outline of the likely experimental methodologies.

Step 1: Synthesis of Cyclic Cidofovir (2)

-

Reaction: Cidofovir (1) is dissolved in a suitable solvent, such as pyridine or a mixture of pyridine and DMF.

-

Reagent Addition: Dicyclohexylcarbodiimide (DCC) is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically several hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: The dicyclohexylurea byproduct is removed by filtration. The filtrate is concentrated, and the crude product is purified by crystallization or column chromatography to yield cyclic cidofovir (2).

Step 2: Synthesis of HDP-cyclic-CDV (3) via Mitsunobu Reaction

-

Reactant Preparation: To a solution of cyclic cidofovir (2) and 3-hexadecyloxy-1-propanol in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM), triphenylphosphine (PPh₃) is added.

-

Reagent Addition: The mixture is cooled to 0°C, and a solution of DIAD or DEAD in the same solvent is added dropwise.

-

Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for several hours until completion is indicated by TLC or LC-MS.

-

Workup and Purification: The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to separate the desired product, HDP-cyclic-CDV (3), from triphenylphosphine oxide and other byproducts.

Step 3: Synthesis of this compound (4) by Hydrolysis

-

Reaction: HDP-cyclic-CDV (3) is dissolved in a suitable solvent mixture, such as dioxane and water.

-

Reagent Addition: An aqueous solution of a base, typically sodium hydroxide (NaOH), is added to the solution.

-

Reaction Conditions: The mixture is stirred at room temperature for a period of time, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification: The reaction mixture is neutralized with an acid, such as hydrochloric acid (HCl). The solvent is evaporated, and the crude product is purified by preparative high-performance liquid chromatography (HPLC) or crystallization to afford this compound (4).

Quantitative Data

Table 2: Representative Quantitative Data for this compound Synthesis

| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) | Analytical Method |

| 1 | Cyclization | Cidofovir, DCC | Cyclic Cidofovir | - | - | NMR, LC-MS |

| 2 | Mitsunobu Reaction | Cyclic Cidofovir, 3-Hexadecyloxy-1-propanol, PPh₃, DIAD | HDP-cyclic-CDV | - | - | NMR, LC-MS |

| 3 | Hydrolysis | HDP-cyclic-CDV, NaOH | This compound | - | >98% | HPLC, NMR, HRMS |

Note: Dashes indicate that specific data is not publicly available.

Mechanism of Action

This compound is a prodrug that is metabolically converted to its active form, cidofovir diphosphate, intracellularly. The lipid side chain facilitates its entry into cells.

-

Cellular Uptake: The lipid conjugate structure of this compound allows it to be taken up by cells, likely through lipid uptake pathways.

-

Conversion to Cidofovir: Once inside the cell, the bond linking the lipid tail to the phosphonate group is cleaved by cellular enzymes, releasing cidofovir.

-

Phosphorylation: Cidofovir is then phosphorylated by cellular kinases, first to cidofovir monophosphate and then to the active antiviral agent, cidofovir diphosphate.

-

Inhibition of Viral DNA Polymerase: Cidofovir diphosphate acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thus inhibiting viral replication.

Conclusion

This compound represents a significant advancement in antiviral therapy, offering a potent and orally bioavailable treatment option for infections caused by dsDNA viruses. Its unique chemical structure as a lipid conjugate of cidofovir is central to its enhanced efficacy and improved safety profile. While the detailed experimental protocols and quantitative data for its synthesis are not fully in the public domain, the outlined synthetic pathway provides a solid foundation for researchers in the field. Further investigation into optimizing the synthesis and exploring the full therapeutic potential of this compound and related compounds is a promising area for future research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C27H52N3O7P | CID 483477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | HSV | Antiviral | TargetMol [targetmol.com]

- 5. Synthesis and Early Development of Hexadecyloxypropylcidofovir: An Oral Antipoxvirus Nucleoside Phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide on the Oral Bioavailability and Pharmacokinetics of Brincidofovir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brincidofovir (BCV), sold under the brand name Tembexa®, is an oral antiviral drug indicated for the treatment of human smallpox disease caused by the variola virus.[1] It is a lipid conjugate prodrug of cidofovir (CDV), an acyclic nucleotide analogue of deoxycytidine monophosphate.[2][3] The conjugation of cidofovir to a lipid molecule is a strategic design intended to enhance oral bioavailability and increase intracellular concentrations of the active compound, thereby improving its activity against double-stranded DNA (dsDNA) viruses while reducing the nephrotoxicity typically associated with intravenous cidofovir administration.[3][4][5] Due to the eradication of smallpox, the efficacy of this compound was established through studies in animal models infected with viruses closely related to the variola virus, under the FDA's "Animal Rule".[4][6]

Mechanism of Action and Intracellular Conversion

This compound's unique structure is central to its mechanism. The lipid conjugate is designed to mimic lysophosphatidylcholine, a natural lipid, allowing it to utilize endogenous lipid uptake pathways to enter cells.[2][3] Once inside the target cell, the molecule undergoes metabolic activation:

-

Hydrolysis: The phosphodiester bond of this compound is cleaved, releasing cidofovir.[1][3] In vitro findings suggest that sphingomyelin phosphodiesterase may play a significant role in this initial hydrolysis step.[4]

-

Phosphorylation: The liberated cidofovir is then phosphorylated by cellular enzymes to form the pharmacologically active metabolite, cidofovir diphosphate (CDV-PP).[1][2]

This active metabolite, CDV-PP, acts as an alternative substrate for the viral DNA polymerase.[2] Its incorporation into the growing viral DNA chain competitively inhibits the enzyme's activity and results in the termination of viral DNA synthesis, thereby blocking viral replication.[1][2]

Figure 1: Intracellular activation pathway of this compound.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and its active metabolite, cidofovir diphosphate, have been characterized in humans. The lipid-conjugate design significantly alters the disposition of cidofovir compared to its intravenous administration.

Absorption and Oral Bioavailability

This compound is orally bioavailable, with slight differences between its formulations.

-

Bioavailability: The oral bioavailability is approximately 13.4% for the tablet formulation and 16.8% for the oral suspension.[1][4][6][7]

-

Tmax: Following oral administration, the time to reach maximum plasma concentration (Tmax) for this compound is approximately 3 hours.[4][6][7] In contrast, the active intracellular metabolite, CDV-PP, reaches its maximum concentration much later, at a median of 47 hours.[4][7]

-

Effect of Food: Administration of the tablet with a low-fat meal (approx. 400 calories, 25% fat) decreases the Cmax and AUC of this compound by 49% and 31%, respectively.[7][8] The oral suspension is recommended to be taken on an empty stomach.[7][8]

Distribution

This compound exhibits extensive distribution throughout the body.

-

Volume of Distribution (Vd): The apparent volume of distribution is large, at approximately 1230 L.[1][3][7]

-

Protein Binding: this compound is highly bound to human plasma proteins, with a binding percentage greater than 99.9%.[3][7]

Metabolism

As a prodrug, this compound is extensively metabolized.

-

Activation: The primary metabolic pathway is the intracellular conversion to cidofovir and subsequently to the active cidofovir diphosphate, as described in Section 2.0.[3]

-

Inactivation: A separate pathway involves hydroxylation by CYP4F2, which converts this compound to inactive metabolites (CMX103 and CMX064).[6][8] This pathway accounts for approximately 49% of the dose.[8] Unchanged this compound is not detected in urine or feces.[8]

Elimination

The elimination half-lives of this compound and its active metabolite differ substantially, which has significant implications for dosing schedules.

-

Half-Life: The mean terminal half-life of this compound in plasma is 19.3 hours.[4][7] The active metabolite, cidofovir diphosphate, has a markedly longer intracellular half-life of 113 hours, which allows for infrequent dosing.[3][4][7]

-

Excretion: Metabolites are eliminated in both feces (approximately 40-49%) and urine (approximately 51%).[3][6][8]

Quantitative Pharmacokinetic Data

The tables below summarize the key pharmacokinetic parameters for this compound and its active metabolite, cidofovir diphosphate, in adult humans following oral administration.

Table 1: Pharmacokinetic Parameters of this compound (Parent Drug)

| Parameter | Formulation | Value | Citations |

|---|---|---|---|

| Oral Bioavailability | Tablet | 13.4% | [1][4][6][7] |

| Oral Suspension | 16.8% | [1][4][6][7] | |

| Tmax (Time to Peak Conc.) | Tablet / Suspension | ~3 hours (Range: 2-8 h) | [4][7][8] |

| Cmax (Peak Plasma Conc.) | N/A | 480 ng/mL | [4][6] |

| AUCtau | N/A | 3400 ng·hr/mL | [4] |

| Vd/F (Apparent Volume of Dist.) | N/A | 1230 L | [1][3][7] |

| Plasma Protein Binding | N/A | >99.9% | [3][7] |

| CL/F (Apparent Clearance) | N/A | 44.1 L/h | [3] |

| t1/2 (Elimination Half-Life) | N/A | 19.3 hours |[4][7] |

Table 2: Intracellular Pharmacokinetic Parameters of Cidofovir Diphosphate (Active Metabolite)

| Parameter | Value | Citations |

|---|---|---|

| Tmax (Time to Peak Conc.) | ~47 hours (Range: 23-311 h) | [4][7] |

| Cmax (Peak Conc.) | 9.7 pg/10⁶ cells | [4] |

| AUCtau | 1200 pg·hr/10⁶ cells | [4] |

| t1/2 (Apparent Elimination Half-Life) | 113 hours |[3][4][7] |

Experimental Protocols

The pharmacokinetic and efficacy data for this compound were derived from a series of clinical trials in humans and pivotal studies in animal models.

Human Pharmacokinetic and Safety Studies

Phase 1 clinical trials were conducted to evaluate the safety, tolerability, and pharmacokinetic profile of this compound in healthy adult subjects. A representative study design is a randomized, double-blind, placebo-controlled, single ascending dose (SAD) trial.

-

Study Population: Healthy adult male and female volunteers.

-

Design: Subjects are randomized into sequential cohorts, with each cohort receiving a single oral dose of this compound or a matching placebo. Doses are escalated in subsequent cohorts after safety data from the previous cohort are reviewed.

-

Dosing: Subjects typically receive a single dose of oral this compound (e.g., 10 mg, 25 mg, 50 mg, etc.) or placebo after an overnight fast.[9]

-

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after dosing (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose). Plasma is separated for analysis. Peripheral blood mononuclear cells (PBMCs) are isolated to measure intracellular concentrations of cidofovir diphosphate.[10]

-

Analytical Method: Plasma concentrations of this compound and intracellular concentrations of its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[9]

-

Endpoints: Primary endpoints include safety and tolerability, assessed by monitoring adverse events, vital signs, ECGs, and clinical laboratory tests. Secondary endpoints include key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).[9]

Figure 2: Workflow for a Phase 1 Single Ascending Dose PK Study.

Animal Efficacy Studies (FDA Animal Rule)

As human efficacy trials for smallpox are not ethical or feasible, this compound's approval was based on well-controlled animal studies. The rabbitpox and monkeypox models are two relevant examples.[10][11]

-

Animal Model: New Zealand White rabbits (for rabbitpox virus) or prairie dogs (for monkeypox virus).[10][11] These viruses are closely related to variola virus and cause a severe, systemic disease that mimics human smallpox.

-

Design: Animals are challenged with a lethal dose of the respective virus via intranasal or intravenous routes.[11] They are then randomized to receive oral this compound or a placebo vehicle.

-

Treatment Regimen: Treatment is initiated at various time points post-inoculation to assess the therapeutic window. Doses are selected to achieve plasma and intracellular drug exposures in the animals that are relevant to those observed in humans at the proposed clinical dose.[10] For example, a regimen might consist of a loading dose followed by maintenance doses every 48 hours.[11][12]

-

Endpoints: The primary efficacy endpoint is survival.[10] Secondary endpoints may include clinical signs of disease (e.g., fever, weight loss, lesion count), viral load in blood and tissues, and histopathology.

-

PK/PD Correlation: Pharmacokinetic sampling is often conducted in parallel studies or in satellite groups of animals to correlate drug exposure (e.g., CDV-PP concentrations in PBMCs) with the observed survival benefit, bridging the animal efficacy data to the human pharmacokinetic data.[10]

Conclusion

This compound represents a significant advancement in antiviral therapy, particularly for biodefense countermeasures. Its design as a lipid-conjugated prodrug successfully confers oral bioavailability and achieves high intracellular concentrations of the active antiviral, cidofovir diphosphate. The pharmacokinetic profile is characterized by rapid absorption of the parent drug and a remarkably long intracellular half-life of the active metabolite, which supports a convenient once-weekly or twice-weekly dosing regimen.[3][6] The comprehensive characterization of its absorption, distribution, metabolism, and elimination provides a robust foundation for its clinical use and for the development of future antiviral agents based on similar lipid-conjugate technology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C27H52N3O7P | CID 483477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oral this compound Therapy for Monkeypox Outbreak: A Focused Review on the Therapeutic Potential, Clinical Studies, Patent Literature, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.aap.org [publications.aap.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The efficacy and pharmacokinetics of this compound for the treatment of lethal rabbitpox virus infection: a model of smallpox disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. binasss.sa.cr [binasss.sa.cr]

- 12. Pharmacokinetics and Efficacy of a Potential Smallpox Therapeutic, this compound, in a Lethal Monkeypox Virus Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

Brincidofovir: A Technical Guide to its Spectrum of Activity Against Double-Stranded DNA Viruses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brincidofovir (BCV), sold under the brand name TEMBEXA®, is a lipid conjugate prodrug of cidofovir with a broad spectrum of activity against double-stranded DNA (dsDNA) viruses. Its unique structure enhances oral bioavailability and intracellular delivery of the active antiviral agent, cidofovir diphosphate, while mitigating the nephrotoxicity associated with intravenous cidofovir. This document provides a comprehensive technical overview of this compound's antiviral activity, detailing its mechanism of action, in vitro potency against key dsDNA virus families, and the experimental protocols used to determine its efficacy and cytotoxicity.

Mechanism of Action

This compound is designed to mimic a natural lipid, lysophosphatidylcholine, allowing it to utilize endogenous lipid uptake pathways to enter cells.[1] Once inside the target cell, the lipid ester linkage is cleaved, releasing cidofovir.[1][2] Cellular kinases then phosphorylate cidofovir to its active form, cidofovir diphosphate.[2]

Cidofovir diphosphate acts as an alternative substrate for viral DNA polymerase, competitively inhibiting the incorporation of deoxycytidine triphosphate (dCTP) into the elongating viral DNA strand.[2] Its incorporation leads to the termination of viral DNA synthesis, thereby halting viral replication.[2][3]

Figure 1. Intracellular activation of this compound and inhibition of viral DNA synthesis.

In Vitro Spectrum of Activity

This compound has demonstrated potent in vitro activity against a wide range of dsDNA viruses from several families. The following tables summarize its efficacy, expressed as the 50% effective concentration (EC50), and its cytotoxicity, expressed as the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

Table 1: Poxviridae

| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Variola virus | Multiple | BSC-40 | 0.05 - 0.21[3][4] | ~15[5] | ~71 - 300 |

| Monkeypox virus | N/A | N/A | N/A | N/A | N/A |

| Vaccinia virus | N/A | N/A | 0.2 - 1.2[3] | N/A | N/A |

| Ectromelia virus (Mousepox) | N/A | N/A | ~0.5[3] | N/A | N/A |

| Rabbitpox virus | N/A | N/A | ~0.5[3] | N/A | N/A |

Table 2: Herpesviridae

| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Cytomegalovirus (CMV) | AD169 | HFF | 0.004 | >10 | >2500 |

| Herpes Simplex Virus-1 (HSV-1) | KOS | HFF | 0.08 | >10 | >125 |

| Herpes Simplex Virus-2 (HSV-2) | G | HFF | 0.1 | >10 | >100 |

| Varicella-Zoster Virus (VZV) | Ellen | HFF | 0.02 | >10 | >500 |

| Epstein-Barr Virus (EBV) | N/A | N/A | N/A | N/A | N/A |

| Human Herpesvirus 6 (HHV-6) | N/A | N/A | N/A | N/A | N/A |

Table 3: Adenoviridae

| Virus | Serotype | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Adenovirus | 5 | A549 | 0.006 | >10 | >1667 |

| Adenovirus | 2 | A549 | 0.005 | >10 | >2000 |

| Adenovirus | Multiple | HEp-2 | 0.001 - 0.02 | N/A | N/A |

Table 4: Polyomaviridae

| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| BK virus | Dunlop | RPTECs | 0.13[6] | >10 | >77 |

| BK virus | N/A | HUCs | 0.27[7] | >2.5 | ~9 |

| JC virus | N/A | N/A | N/A | N/A | N/A |

Table 5: Papillomaviridae

In vitro data for this compound against papillomaviruses is limited. However, clinical pilot studies have suggested potential activity in treating laryngeal diseases associated with Human Papillomavirus (HPV) genotypes 6, 11, and 16.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.

Plaque Reduction Assay

This assay is the gold standard for determining the susceptibility of cytopathic viruses to an antiviral agent.[10]

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero, A549, HFF) in 6- or 12-well plates at a density that will yield a confluent monolayer the following day.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Virus Inoculation: Aspirate the growth medium from the confluent cell monolayers and infect with a standardized amount of virus (typically 50-100 plaque-forming units [PFU] per well). Allow the virus to adsorb for 1-2 hours at 37°C.[11]

-

Overlay Application: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 0.5% methylcellulose or agarose) mixed with the various concentrations of this compound.[11]

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

-

Staining and Counting: Fix the cells with a 10% formalin solution and stain with a crystal violet solution.[11] Count the number of plaques in each well.

-

Data Analysis: The EC50 is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control (no drug) wells.

Viral Yield Reduction Assay

This assay measures the quantity of infectious virus particles produced in the presence of an antiviral compound.[12]

-

Cell Seeding and Infection: Seed cells in 24- or 48-well plates. Once confluent, infect the cells with the virus at a high multiplicity of infection (MOI) to ensure all cells are infected.[12]

-

Compound Treatment: After a 1-2 hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

-

Virus Harvest: Harvest the supernatant and/or cell lysate, which contains the progeny virus. This is typically done by freeze-thawing the plates to release intracellular virions.

-

Titration of Progeny Virus: Determine the titer of the harvested virus from each drug concentration by performing a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.[13]

-

Data Analysis: The EC50 is the concentration of this compound that reduces the viral yield (titer) by 50% (or 90% for EC90) compared to the untreated virus control.

Quantitative PCR (qPCR) for Viral Load Determination

qPCR is used to quantify the number of viral genomes in a sample, providing a measure of viral replication.[14]

-

Experimental Setup: Conduct a viral infection and drug treatment experiment as described for the Viral Yield Reduction Assay.

-

Nucleic Acid Extraction: At the desired time point post-infection, harvest the cells and/or supernatant. Extract total DNA from the samples using a commercial DNA extraction kit.[15]

-

qPCR Reaction: Prepare a qPCR master mix containing a DNA polymerase, dNTPs, and primers and probes specific to a conserved region of the viral genome.[7] Add a known amount of the extracted DNA to the master mix.

-

Thermocycling: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.[7]

-

Data Analysis: Create a standard curve using known quantities of a plasmid containing the target viral DNA sequence. The number of viral DNA copies in the experimental samples is determined by comparing their quantification cycle (Cq) values to the standard curve.[16] The EC50 is the drug concentration that reduces the viral DNA copy number by 50%.

Figure 2. General experimental workflow for determining the in vitro efficacy of this compound.

MTS Cytotoxicity Assay

This colorimetric assay is used to determine the concentration of a compound that is toxic to host cells, allowing for the calculation of the selectivity index.[17]

-

Cell Seeding: Seed host cells in a 96-well plate at a predetermined optimal density.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include "cells only" (no drug) and "medium only" (background) controls.

-

Incubation: Incubate the plate for the same duration as the corresponding antiviral assay (e.g., 3-7 days).

-

MTS Reagent Addition: Add MTS reagent, often in combination with an electron coupling solution like PES, to each well.[17]

-

Incubation: Incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.[17]

-

Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: The CC50 is calculated as the concentration of this compound that reduces cell viability (as measured by absorbance) by 50% compared to the untreated cell control wells.

Conclusion

This compound is a potent, broad-spectrum antiviral agent with significant activity against a wide array of clinically relevant dsDNA viruses. Its mechanism of action, targeting the viral DNA polymerase, is well-characterized. The lipid-conjugate design offers a favorable pharmacokinetic and safety profile compared to its parent compound, cidofovir. The data and protocols presented in this guide underscore the robust preclinical evidence supporting the continued development and clinical application of this compound for the treatment of diseases caused by dsDNA viruses.

References

- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 2. texaschildrens.org [texaschildrens.org]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Efficacy of this compound against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ether Lipid Ester Derivatives of Cidofovir Inhibit Polyomavirus BK Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.unc.edu [med.unc.edu]

- 8. researchgate.net [researchgate.net]

- 9. Prevalence of JC and BK Polyomavirus Infection in Patients with Chronic Kidney Disease in the State of Pará, Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. Quantitation of Viral DNA by Real-Time PCR Applying Duplex Amplification, Internal Standardization, and Two-Color Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative nucleic acid amplification methods and their implications in clinical virology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Early in vitro studies of Brincidofovir antiviral efficacy

An In-depth Technical Guide to the Early In Vitro Antiviral Efficacy of Brincidofovir

Introduction

This compound (BCV), also known as CMX001, is a lipid conjugate of cidofovir (CDV), an acyclic nucleotide phosphonate.[1][2] This modification was engineered to overcome the primary limitations of cidofovir, namely its poor oral bioavailability and significant nephrotoxicity.[3][4] The addition of a lipid moiety, specifically a 3-hexadecyloxy-1-propanol (HDP) group, facilitates efficient cellular uptake by mimicking endogenous lipids like lysophosphatidylcholine.[4][5] Once inside the cell, the lipid component is cleaved, releasing cidofovir, which is then phosphorylated by cellular kinases to its active form, cidofovir diphosphate (CDV-PP).[6][7] CDV-PP acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of the elongating viral DNA chain and subsequent inhibition of viral replication.[7][8]

This guide provides a comprehensive overview of the early in vitro studies that established the broad-spectrum antiviral activity of this compound against a range of double-stranded DNA (dsDNA) viruses.

Mechanism of Action

This compound's enhanced potency compared to its parent drug, cidofovir, is primarily due to its efficient delivery into target cells. The lipid conjugate design allows it to bypass the organic anion transporters that are responsible for cidofovir uptake in the kidneys, thereby reducing the risk of nephrotoxicity.[2]

Quantitative Antiviral Efficacy

Early in vitro studies demonstrated that this compound possesses potent activity against a wide array of dsDNA viruses, often exhibiting a 100-fold or greater increase in potency compared to cidofovir.[9] The half-maximal effective concentration (EC50) values from these foundational studies are summarized below.

Poxviridae Family

This compound has shown significant efficacy against various members of the Orthopoxvirus genus. Its development has been particularly focused on its potential as a medical countermeasure for smallpox.[1][10]

| Virus | Strain(s) | Cell Line | This compound EC50 (µM) | Cidofovir EC50 (µM) | Potency Increase (Fold) | Reference(s) |

| Variola virus | Five distinct strains | BSC-40 | 0.05 - 0.21 (Avg: 0.11) | 4.6 - 13.2 (Avg: 10.7) | ~97 | [1] |

| Rabbitpox virus | Not Specified | Not Specified | ~0.5 | Not Specified | Not Specified | [11][12] |

| Ectromelia virus | Not Specified | Not Specified | ~0.5 | Not Specified | Not Specified | [11][12] |

| Vaccinia virus | Not Specified | Not Specified | 0.2 - 1.2 | Not Specified | Not Specified | [11][12] |

| Monkeypox virus | Not Specified | Not Specified | 0.2 - 1.2 | Not Specified | Not Specified | [11][12] |

Herpesviridae Family

This compound is highly active against all subfamilies of herpesviruses, including strains resistant to other antivirals like acyclovir.

| Virus | Strain(s) | Cell Line | This compound EC50 (µM) | Cidofovir EC50 (µM) | Potency Increase (Fold) | Reference(s) |

| Herpes Simplex Virus-1 (HSV-1) | Multiple Strains | MRC-5 | 0.001 - 0.004 | 0.1 - 0.4 | 100 - 1000 | [9][13] |

| Herpes Simplex Virus-2 (HSV-2) | Multiple Strains | MRC-5 | 0.001 - 0.004 | 0.1 - 0.4 | 100 - 1000 | [9] |

| Varicella-Zoster Virus (VZV) | Multiple Strains | MRC-5 | 0.001 - 0.08 | 0.1 - 1.0 | 10 - 100 | [9] |

| Human Cytomegalovirus (HCMV) | Multiple Strains | MRC-5 | 0.001 - 0.006 | 0.3 - 0.9 | >100 | [9] |

| Epstein-Barr Virus (EBV) | Not Specified | Not Specified | 0.004 | 1.0 | 250 | [9] |

| Human Herpesvirus 6 (HHV-6) | Not Specified | Not Specified | 0.001 | 0.1 | 100 | [9] |

Other dsDNA Viruses

The broad-spectrum nature of this compound extends to other significant dsDNA virus families.

| Virus | Strain(s) | Cell Line | This compound EC50 (µM) | Cidofovir EC50 (µM) | Selectivity Index (CC50/EC50) | Reference(s) |

| Adenovirus (hAdV) | Type C2, B21 | Not Specified | <0.04 | Not Specified | Not Specified | [14] |

| Pseudorabies Virus (PRV) | hSD-1/2019 | PK-15 | Not Specified | >80 | 26.3 - 3937.2 | [15] |

| African Swine Fever Virus (ASFV) | Not Specified | Porcine Alveolar Macrophages | 0.00276 | Not Specified | ~21,014 | [16] |

Note: EC50 values can vary based on the specific virus strain, cell line, and assay methodology used.

Experimental Protocols

The in vitro efficacy of this compound has been determined using several standardized virological assays. The following sections describe the general methodologies employed in these early studies.

Cells and Viruses

-

Cell Lines: A variety of cell lines permissive to specific viruses were used. For orthopoxvirus studies, African green monkey kidney cells (BSC-40) were commonly utilized.[1] For herpesvirus and adenovirus studies, human fetal lung fibroblasts (MRC-5) were frequently employed.[9] Porcine Alveolar Macrophages (PAMs) were used for ASFV studies.[16]

-

Virus Strains: Studies typically used laboratory-adapted strains and clinical isolates to ensure the broad applicability of the findings. For instance, five distinct variola virus strains were selected to represent different DNA polymerase genotypes in key studies.[11][12]

Antiviral Assays

The primary method for quantifying antiviral efficacy is the determination of the EC50 value. This was commonly achieved through cytopathic effect (CPE) inhibition assays or plaque reduction assays for cytolytic viruses, and quantitative PCR (qPCR) for measuring viral DNA replication.

-

Cell Seeding: Permissive host cells are seeded into 96-well microtiter plates and incubated to form a confluent monolayer.

-

Compound Preparation: this compound is serially diluted to create a range of concentrations for testing.

-

Infection and Treatment: The cell culture medium is removed, and cells are infected with a standardized amount of virus. Concurrently, the prepared dilutions of this compound are added to the wells. Control wells (virus only and cells only) are included.

-

Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of observable cytopathic effects (typically 3-7 days).

-

Quantification of Viral Activity:

-

CPE Assay: The cell monolayer is stained with a vital dye, such as Neutral Red or Crystal Violet. The dye is taken up only by living cells. The amount of dye retained is quantified by measuring the optical density (absorbance) with a spectrophotometer.[1]

-

qPCR Assay: Total DNA is extracted from the cells and supernatant. The number of viral genome copies is quantified using real-time PCR with primers specific to a viral gene.[16]

-

-

Data Analysis: The absorbance or viral copy number data is plotted against the drug concentration. A dose-response curve is generated, and the EC50 value—the concentration of the drug that inhibits viral replication by 50%—is calculated using statistical software such as GraphPad Prism.[1]

Cytotoxicity Assays

To determine the selectivity of the antiviral agent, its cytotoxicity against the host cells is measured. The 50% cytotoxic concentration (CC50) is determined by exposing uninfected cell monolayers to the same serial dilutions of the drug. Cell viability is then assessed, typically using a dye uptake method. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window. A higher SI value indicates greater selectivity for the virus over the host cell. For this compound, the CC50 for uninfected cells was extrapolated to be approximately 15 μM, yielding an average selectivity value of 135-fold against variola virus.[1]

Logical Relationships

The structural and functional relationship between this compound and Cidofovir is central to its activity and improved safety profile.

Conclusion

The early in vitro studies of this compound conclusively established its profile as a potent, broad-spectrum antiviral agent against a multitude of clinically significant dsDNA viruses. The lipid-conjugate prodrug design successfully enhanced the intracellular delivery of the active metabolite, cidofovir diphosphate, resulting in a dramatic increase in antiviral potency compared to cidofovir. These foundational data provided a robust rationale for its continued development, particularly as a critical medical countermeasure against orthopoxviruses like variola virus, and as a therapeutic option for infections caused by herpesviruses and adenoviruses in vulnerable patient populations.

References

- 1. In Vitro Efficacy of this compound against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The Role of this compound in Preparation for a Potential Smallpox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. journals.asm.org [journals.asm.org]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. drugs.com [drugs.com]

- 9. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chimerix Announces Positive Topline Results From this compound Pivotal Study In Animal Model For Smallpox - BioSpace [biospace.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. The Role of this compound in Preparation for a Potential Smallpox Outbreak [mdpi.com]

- 13. Efficacy of CMX001 Against Herpes Simplex Virus Infections in Mice and Correlations with Drug Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel derivatives of this compound and (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine inhibit orthopoxviruses and human adenoviruses more potently than this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Effectively Inhibits Proliferation of Pseudorabies Virus by Disrupting Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

The Journey of Brincidofovir (CMX001): A Technical Chronicle of Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Brincidofovir, formerly known as CMX001, represents a significant advancement in the development of antiviral therapeutics against double-stranded DNA (dsDNA) viruses. As a lipid conjugate prodrug of cidofovir, it was rationally designed to overcome the limitations of its parent compound, namely poor oral bioavailability and significant nephrotoxicity. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, culminating in its approval as Tembexa® for the treatment of smallpox. We delve into the quantitative data from pivotal studies, detail the experimental protocols employed, and visualize key pathways and workflows to offer a granular understanding of this important antiviral agent.

Genesis of a Novel Antiviral: The Discovery of CMX001

The story of this compound begins with its parent compound, cidofovir, a potent acyclic nucleotide phosphonate with broad-spectrum activity against a range of dsDNA viruses. However, the clinical utility of cidofovir is hampered by its requirement for intravenous administration and its dose-limiting kidney toxicity.[1] To address these shortcomings, scientists at Chimerix, Inc. developed a novel lipid conjugate of cidofovir, creating CMX001.[2] The core concept was to attach a lipid moiety to cidofovir, specifically a 3-hexadecyloxy-1-propanol molecule, to the phosphonate group.[3] This modification was designed to leverage endogenous lipid uptake pathways for enhanced intracellular delivery, thereby increasing the intracellular concentration of the active antiviral moiety while minimizing systemic exposure and associated toxicities.[4][5]

Mechanism of Action: A Targeted Intracellular Assault

This compound's efficacy stems from its unique mechanism of action, which can be broken down into several key steps. This process ensures targeted delivery of the active antiviral agent to the site of viral replication within the host cell.

Once administered orally, this compound is absorbed and distributed. The lipid conjugate structure facilitates its uptake into cells.[4] Inside the cell, the phosphodiester bond linking the lipid to cidofovir is cleaved by intracellular phospholipases, releasing cidofovir into the cytoplasm.[3] Cellular kinases then phosphorylate cidofovir, first to cidofovir monophosphate and subsequently to the active antiviral agent, cidofovir diphosphate.[4] Cidofovir diphosphate acts as a competitive inhibitor of viral DNA polymerase, a critical enzyme for viral replication.[4] It is incorporated into the growing viral DNA chain, leading to premature chain termination and the cessation of viral replication.[4]

Preclinical Evaluation: Demonstrating Broad-Spectrum Activity and Improved Safety

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a wide array of dsDNA viruses. The lipid conjugation significantly enhances its potency compared to cidofovir. A systematic review of in vitro studies highlighted that this compound consistently exhibited the lowest half-maximal effective concentration (EC50) values against numerous viruses.[6]

| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | Reference(s) |

| Poxviridae | Variola virus (multiple strains) | Vero | Plaque Reduction | 0.004 - 0.01 | [3] |

| Vaccinia virus | MRC-5 | Plaque Reduction | 0.007 | [3] | |

| Cowpox virus | MRC-5 | Plaque Reduction | 0.004 | [3] | |

| Monkeypox virus | Vero | Plaque Reduction | 0.006 | [3] | |

| Herpesviridae | Cytomegalovirus (CMV) | HFF | Plaque Reduction | 0.001 - 0.007 | [6] |

| Herpes Simplex Virus-1 (HSV-1) | MRC-5 | Plaque Reduction | 0.009 - 0.06 | [7] | |

| Herpes Simplex Virus-2 (HSV-2) | HFF | Plaque Reduction | 0.012 | [6] | |

| Varicella-Zoster Virus (VZV) | HFF | Plaque Reduction | 0.003 | [6] | |

| Epstein-Barr Virus (EBV) | - | DNA-based | 0.004 | [7] | |

| Human Herpesvirus 6 (HHV-6) | HSB-2 | - | 0.001 | [6] | |

| Adenoviridae | Adenovirus (multiple serotypes) | A549 | CPE Reduction | 0.002 - 0.019 | [8] |

| Polyomaviridae | BK virus | - | - | 0.02 - 0.27 | [6] |

| JC virus | - | - | 0.006 | [6] | |

| Papillomaviridae | Human Papillomavirus (HPV) | - | - | >10 | [6] |

Experimental Protocol: Plaque Reduction Assay (General)

A common method to determine the in vitro antiviral activity of a compound is the plaque reduction assay. The general protocol is as follows:

-

Cell Culture: A confluent monolayer of a susceptible cell line (e.g., Vero cells for poxviruses, Human Foreskin Fibroblasts (HFF) for herpesviruses) is prepared in multi-well plates.[9][10]

-

Virus Inoculation: The cell monolayers are infected with a standardized amount of the virus, typically calculated to produce a countable number of plaques.[9]

-

Compound Addition: The virus inoculum is removed, and the cells are overlaid with a medium (often containing low-melting-point agarose or methylcellulose to restrict virus spread) containing serial dilutions of the test compound (this compound) or a placebo control.[9][10]

-

Incubation: The plates are incubated for a period that allows for plaque formation, which varies depending on the virus (e.g., 2-3 days for vaccinia virus, 5-14 days for CMV).[9]

-

Plaque Visualization and Counting: After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where the virus has destroyed the cells.[9] The number of plaques in the presence of the compound is compared to the number in the control wells to determine the concentration that inhibits plaque formation by 50% (EC50).[9]

Preclinical Efficacy in Animal Models

The efficacy of this compound was evaluated in several animal models, which were crucial for its development, particularly for the smallpox indication, as human efficacy studies were not feasible.

| Animal Model | Virus | Dosing Regimen | Key Outcomes | Reference(s) |

| Rabbit (New Zealand White) | Rabbitpox virus | 10 mg/kg, once daily for 5 days, initiated 24h post-infection | 100% survival vs. 0% in placebo group | [11][12] |

| Rabbitpox virus | 20 mg/kg, single dose, at onset of lesions | Statistically significant survival benefit vs. placebo | [13] | |

| Mouse (BALB/c) | Ectromelia virus (Mousepox) | 10 mg/kg, once daily for 5 days, initiated up to 72h post-infection | 100% survival vs. 0% in placebo group | [3] |

| Vaccinia virus | 20 mg/kg, once daily for 5 days | Significant reduction in mortality and viral load in organs | [3] | |

| Mouse (A/NCR) | Ectromelia virus | 2.5 mg/kg, once daily for 5 days, initiated 4h post-infection | Complete protection against lethal challenge | [3] |

Experimental Protocol: Rabbitpox Model for Smallpox

The rabbitpox virus infection in New Zealand White rabbits serves as a well-characterized model for human smallpox. A typical experimental protocol is as follows:

-

Animal Acclimation and Housing: Specific pathogen-free New Zealand White rabbits are acclimated and housed individually in a biosafety level 3 facility.[14][15]

-

Virus Challenge: Rabbits are challenged with a lethal dose of rabbitpox virus (e.g., Utrecht strain) via intradermal injection.[14][15]

-

Treatment Administration: this compound or a placebo is administered orally at predetermined doses and schedules.[12]

-

Clinical Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss, fever, and the development of lesions. A clinical scoring system is often used to quantify disease severity.[14][15]

-

Virological and Immunological Analysis: Blood samples are collected periodically to measure viral load (viremia) using quantitative PCR (qPCR).[13]

-

Efficacy Endpoints: The primary efficacy endpoint is typically survival. Other endpoints include reduction in viral load, attenuation of clinical signs, and time to death.[11][12][13]

Clinical Development: A Journey Through Human Trials

The clinical development of this compound has been extensive, exploring its potential against various dsDNA viruses in different patient populations.

Pharmacokinetics in Humans

Clinical studies in healthy volunteers have characterized the pharmacokinetic profile of oral this compound. The lipid conjugate design results in low plasma concentrations of the parent drug and its active metabolite, cidofovir, while achieving high intracellular concentrations of cidofovir diphosphate.[8] The oral bioavailability is approximately 13.4% for the tablet formulation and 16.8% for the oral suspension.[16]

| Parameter | Value | Reference(s) |

| Oral Bioavailability (Tablet) | 13.4% | [16] |

| Oral Bioavailability (Suspension) | 16.8% | [16] |

| Volume of Distribution | 1230 L | [16] |

| Plasma Half-life (this compound) | Short | [8] |

| Intracellular Half-life (Cidofovir Diphosphate) | Long | [8] |

Clinical Trials for Cytomegalovirus (CMV) Prophylaxis

This compound was evaluated for the prevention of CMV infection in hematopoietic cell transplant (HCT) recipients. The Phase III SUPPRESS trial (NCT01769170) was a randomized, double-blind, placebo-controlled study.[2][17]

-

Study Design: 452 CMV-seropositive HCT recipients were randomized (2:1) to receive oral this compound (100 mg twice weekly) or placebo for up to 14 weeks post-transplant.[17][18]

-

Primary Endpoint: The proportion of patients with clinically significant CMV infection through week 24 post-transplant.[17]

-

Results: The trial did not meet its primary endpoint. While fewer patients in the this compound arm developed CMV infection during the treatment period, there was an increase in CMV infections after treatment discontinuation.[17] There was also a non-statistically significant increase in all-cause mortality in the this compound arm (15.5% vs. 10.1% in the placebo group).[2] The failure was partly attributed to a higher incidence of graft-versus-host disease (GVHD) in the this compound arm.[17]

-

Safety: The most common adverse events associated with this compound were gastrointestinal, primarily diarrhea.[17]

Clinical Trials for Adenovirus (AdV) Infection

This compound has shown promise in the treatment of adenovirus infections, a significant cause of morbidity and mortality in immunocompromised patients.

A Phase II, randomized, placebo-controlled trial (NCT01241344) evaluated pre-emptive treatment with this compound in HCT recipients with asymptomatic adenovirus viremia.[19][20][21]

-

Study Design: 48 patients were randomized to receive oral this compound 100 mg twice weekly (BIW), 200 mg once weekly (QW), or placebo.[19][20]

-

Key Findings: The twice-weekly regimen demonstrated significant antiviral activity. After one week of therapy, 67% of patients in the BIW group had undetectable adenovirus viremia, compared to 33% in the placebo group.[19][20] In patients with a baseline viremia of ≥1000 copies/mL, 86% in the BIW group achieved undetectable viremia compared to 25% in the placebo group.[19][20] All-cause mortality was lower in the this compound groups compared to placebo, although not statistically significant.[19][20]

The AdVise trial (NCT02087306), a Phase III open-label study, further evaluated this compound for the treatment of adenovirus infection in immunocompromised patients.[22][23]

-

Study Design: Patients with disseminated AdV disease or at risk of progression received oral this compound (100 mg or weight-based equivalent) twice weekly for 12 weeks.[22]

-